5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid
Description
Structural Isomerism
The compound exhibits potential for structural isomerism due to variations in substituent placement. For example:
- Positional isomerism : The chlorine atom on the phenyl ring could occupy the ortho (2-chloro) or meta (3-chloro) positions instead of the para (4-chloro) configuration, as seen in related compounds such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 23598-72-3).
- Functional group isomerism : Substitution of the carboxylic acid group with esters (e.g., methyl ester, CAS 262855-27-6) or amides alters functional group identity while retaining the core scaffold.
- Ring isomerism : Replacement of the isoxazole ring with other heterocycles (e.g., oxadiazole or thiazole) would produce distinct molecular frameworks.
The specific arrangement of substituents in this compound is critical for its physicochemical properties and reactivity, as demonstrated by differences in melting points and solubility compared to positional isomers.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(16-13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZQVBKFZOXPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including immunosuppressive effects, anti-inflammatory actions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its pharmacological relevance. The presence of the 4-chlorophenyl group enhances its biological activity by influencing interactions with biological targets.
Immunosuppressive Properties
Research has shown that derivatives of this compound exhibit notable immunosuppressive activities. A study found that certain derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and lipopolysaccharide (LPS) . The compound's mechanism appears to involve the modulation of cytokine production, particularly tumor necrosis factor-alpha (TNF-α) .
Table 1: Immunosuppressive Activity of Isoxazole Derivatives
| Compound | IC50 (µM) | Effect on PBMC Proliferation |
|---|---|---|
| MM1 | 15 | Inhibitory |
| MM2 | 10 | Strongly Inhibitory |
| MM3 | 5 | Most Potent |
Anti-inflammatory Effects
In addition to immunosuppressive effects, the compound has demonstrated anti-inflammatory properties. It was reported that derivatives could inhibit LPS-induced TNF-α production in human whole blood cultures, indicating potential for treating inflammatory diseases . The anti-inflammatory mechanism may involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Case Studies
- In Vitro Studies : A series of experiments conducted on various human cell lines revealed that this compound derivatives exhibited differential cytotoxicity. For instance, one derivative showed a significant reduction in cell viability in A549 lung cancer cells while sparing normal cells, suggesting selective anticancer activity .
- Animal Models : In vivo studies using mouse models demonstrated that the compound could modulate immune responses effectively. Mice treated with specific derivatives showed reduced symptoms in models of autoimmune diseases, supporting its potential as a therapeutic agent .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Caspase Activation : The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspases and upregulating pro-apoptotic proteins .
- Cytokine Modulation : It modulates the secretion of key cytokines involved in immune responses, thereby influencing both humoral and cellular immunity .
Comparison with Similar Compounds
Key Observations:
Halogen Position and Reactivity :
- The 4-chloro substituent in the target compound enables para-directed electrophilic substitution, whereas 3-chloro (meta) or 2-bromo (ortho) analogs exhibit steric or electronic hindrance, reducing reactivity in cross-coupling reactions .
- Brominated analogs (e.g., CAS 91182-60-4) are preferred in palladium-catalyzed coupling due to bromine's superior leaving-group ability compared to chlorine .
Functional Group Impact :
- Carboxylic acid (COOH) derivatives (e.g., target compound) display higher aqueous solubility and are ideal for salt formation, whereas methyl esters (COOCH₃) improve membrane permeability in prodrug designs .
- Trifluoromethyl (CF₃) and fluoro groups (e.g., CAS 1159600-73-3) increase metabolic resistance and binding to hydrophobic enzyme pockets .
Synthetic Utility :
- The target compound is synthesized via hydrolysis of its methyl ester precursor (e.g., using LiOH/MeOH at 60°C) , whereas brominated analogs require costlier palladium catalysts for cross-coupling .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid generally follows these key steps:
- Formation of the isoxazole ring via condensation of hydroxamoyl chlorides with β-ketoesters.
- Introduction of the 4-chloro substituent on the phenyl ring through the use of appropriately substituted benzohydroxamoyl chloride.
- Hydrolysis of ester intermediates to yield the carboxylic acid.
- Optional chlorination or substitution reactions to install or modify chlorine atoms on the aromatic ring.
Preparation of Isoxazole Core via Condensation
According to a patented process, methyl or ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylates are prepared by condensing 4-chlorobenzohydroxamoyl chloride with methyl or ethyl acetoacetate in the presence of triethylamine as a base and an inert dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. This condensation typically proceeds under anhydrous conditions to facilitate ring closure and ester formation.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-Chlorobenzohydroxamoyl chloride + methyl acetoacetate | Condensation in presence of triethylamine and anhydrous MgSO4 |
| 2 | Reaction temperature: ambient to moderate heating | Formation of methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate |
| 3 | Workup: filtration, solvent removal, purification | Isolation of ester intermediate |
This method is adaptable to ethyl acetoacetate for producing ethyl esters analogously.
Hydrolysis to Carboxylic Acid
The ester intermediates obtained from the condensation are hydrolyzed under basic conditions, commonly using potassium hydroxide in methanol or aqueous media, to yield the corresponding carboxylic acid.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Potassium hydroxide (KOH) in methanol or aqueous solution | Hydrolysis of methyl or ethyl ester |
| 2 | Reaction temperature: reflux or ambient | Conversion to 5-(4-chlorophenyl)-3-methyl-isoxazole-4-carboxylic acid |
| 3 | Acidification | Isolation of the free acid |
This hydrolysis step is efficient and yields the target acid with high purity.
Alternative Chlorination Method for Isoxazoles
An alternative approach to introducing the chlorine atom at the 5-position of the isoxazole ring involves chlorination of isoxazol-5(4H)-one precursors using phosphorus oxychloride (POCl3) in the presence of triethylamine. This method produces 5-chloroisoxazoles which can then be further functionalized.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Isoxazol-5(4H)-one + POCl3 + triethylamine | Chlorination at 5-position under controlled temperature (0 °C to 75 °C) |
| 2 | Stirring for 12 hours | Formation of 5-chloroisoxazole intermediate |
| 3 | Workup with ice and extraction | Purification by column chromatography |
This procedure is reported to be efficient for preparing 5-chloroisoxazole derivatives, which can be precursors to the desired carboxylic acid after further transformations.
Lithiation and Carboxylation Route
A classical synthetic route involves lithiation of 3-(4-chlorophenyl)-5-chloroisoxazole derivatives using n-butyllithium, followed by carbonation with carbon dioxide to introduce the carboxylic acid group at the 4-position of the isoxazole ring.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 3-(4-chlorophenyl)-5-chloroisoxazole + n-butyllithium | Lithiation at 4-position under low temperature |
| 2 | Carbon dioxide (dry ice) | Carboxylation to form 5-(4-chlorophenyl)-3-methyl-isoxazole-4-carboxylic acid |
| 3 | Acid workup | Isolation of the carboxylic acid |
This method yields the acid in good yields (~80%) and allows for further functionalization at the 4-position.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of hydroxamoyl chloride with β-ketoester | 4-Chlorobenzohydroxamoyl chloride, methyl/ethyl acetoacetate, triethylamine, MgSO4 | Anhydrous, room temp to mild heating | Straightforward, high yield esters | Requires preparation of hydroxamoyl chloride |
| Hydrolysis of ester intermediates | KOH in methanol or aqueous | Reflux or ambient | High purity acid, simple | Requires ester intermediate |
| Chlorination of isoxazol-5(4H)-one | POCl3, triethylamine | 0 °C to 75 °C, 12 h | Direct chlorination, versatile | Uses corrosive reagents |
| Lithiation and carbonation | n-Butyllithium, CO2 | Low temperature lithiation | High yield, regioselective | Requires handling of strong base |
Detailed Research Findings and Notes
- The condensation reaction benefits from the presence of an inert dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the cyclization efficiently.
- Hydrolysis with potassium hydroxide in methanol is a proven method to convert methyl or ethyl esters to the corresponding carboxylic acids in nearly quantitative yields.
- The chlorination of isoxazol-5(4H)-one using POCl3 and triethylamine is a mild yet effective method to introduce chlorine at the 5-position, which can be further elaborated chemically.
- Lithiation at the 4-position of 5-chloroisoxazoles followed by carbonation with CO2 is a regioselective method to obtain the 4-carboxylic acid derivatives, which are valuable intermediates for further synthetic applications including penicillin analog synthesis.
- Environmentally benign and catalyst-free methods for isoxazole synthesis have been reported but are less specific for the 5-(4-chlorophenyl)-3-methyl substitution pattern.
Q & A
Q. What are the optimal synthetic routes for 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cyclocondensation reactions. For example:
- Nucleophilic substitution : React 4-chlorobenzaldehyde derivatives with methylisoxazole precursors in polar aprotic solvents (e.g., DMF) using KCO as a base (60–80°C, 12–24 hours) .
- Cyclocondensation : Employ ethyl acetoacetate and substituted phenylhydrazines under acidic conditions to form the isoxazole core, followed by carboxylation .
- Key Considerations : Optimize stoichiometry, solvent polarity, and temperature to minimize side products. Purification via recrystallization (ethanol/water mixtures) improves purity .
Q. How can spectroscopic techniques (NMR, XRD, FTIR) characterize this compound and confirm its structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using DEPT-135 experiments. The 4-chlorophenyl group shows aromatic protons as doublets (δ 7.2–7.8 ppm), while the methylisoxazole proton resonates as a singlet (δ 2.4–2.6 ppm) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; isoxazole ring planarity) to validate stereochemistry .
- FTIR : Confirm carboxylic acid (–COOH) via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the isoxazole ring under acidic/basic conditions or oxidation of the methyl group.
- Storage Recommendations : Store at –20°C in amber vials under inert gas (N). Use desiccants to prevent moisture absorption .
- Stability Testing : Conduct accelerated studies (40°C/75% RH for 6 months) with HPLC monitoring to track decomposition .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in substitution reactivity at the 4-chlorophenyl group?
- Methodological Answer :
- Competitive Reactions : Compare halogen displacement rates (Cl vs. Br) under identical conditions using kinetic profiling .
- DFT Calculations : Model transition states to explain regioselectivity differences. For example, electron-withdrawing substituents on the phenyl ring reduce activation energy for nucleophilic attack .
- Isotopic Labeling : Use O-tagged reagents to track oxygen incorporation during hydrolysis .
Q. What computational strategies predict the compound’s bioactivity and binding modes with target proteins?
- Methodological Answer :
- Molecular Docking : Screen against FXR receptors or cyclooxygenase-2 (COX-2) using AutoDock Vina. Prioritize binding poses with ΔG < –8 kcal/mol .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values. Use leave-one-out cross-validation to assess model robustness .
- MD Simulations : Simulate ligand-protein complexes (100 ns) to evaluate stability of hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing. Include positive controls (e.g., ciprofloxacin) and normalize results to cell viability (MTT assay) .
- Structural Analogs : Synthesize derivatives (e.g., 5-CF or 5-NO substitutions) to isolate electronic effects from steric contributions .
- Meta-Analysis : Pool data from multiple studies (n ≥ 10) and apply random-effects models to account for inter-lab variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
